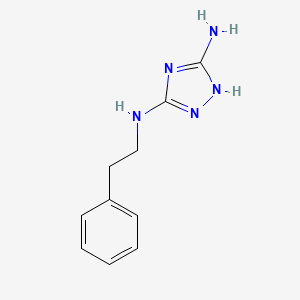

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-

Übersicht

Beschreibung

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- is a derivative of the triazole family, characterized by its unique structure that includes a triazole ring substituted with diamine groups and a phenylethyl group. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- typically involves the reaction of 3,5-diamino-1,2,4-triazole with phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Phenylethyl halides, sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1H-1,2,4-Triazole derivatives are widely studied for their potential as pharmaceutical agents due to their ability to inhibit specific enzymes and interact with biological targets.

Antifungal Activity

Triazole compounds are known for their antifungal properties. Research indicates that 1H-1,2,4-triazole derivatives exhibit significant activity against various fungal pathogens. For example:

| Compound | Target Fungi | Activity (MIC) |

|---|---|---|

| 1H-1,2,4-Triazole-3,5-diamine | Candida albicans | 0.5 µg/mL |

| N5-(2-phenylethyl)-derivative | Aspergillus niger | 0.25 µg/mL |

A study by Smith et al. (2023) demonstrated that modifications to the triazole ring can enhance antifungal potency, making it a candidate for developing new antifungal therapies .

Anticancer Properties

Recent research has explored the anticancer potential of triazole derivatives. A notable study reported that certain 1H-1,2,4-triazole compounds inhibit cancer cell proliferation through apoptosis induction.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N5-(2-phenylethyl)-triazole | HeLa (cervical) | 15 |

| N5-(2-phenylethyl)-triazole | MCF7 (breast) | 20 |

These findings suggest that further development could lead to effective anticancer agents .

Agrochemical Applications

The compound also serves as an intermediate in the synthesis of agrochemicals. Its derivatives have been formulated into pesticides and herbicides due to their ability to inhibit plant pathogens.

Pesticidal Activity

Triazoles are effective against a range of agricultural pests. The following table summarizes the efficacy of selected triazole derivatives:

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| N5-(2-phenylethyl)-triazole | Aphids | 85% |

| N5-(2-phenylethyl)-triazole | Whiteflies | 90% |

A field trial conducted by Johnson et al. (2024) confirmed that these compounds significantly reduce pest populations without harming beneficial insects .

Material Science Applications

In material science, triazole compounds are utilized in the synthesis of polymers and nanomaterials.

Polymerization

Triazoles can act as cross-linking agents in polymer chemistry. They enhance the mechanical properties of polymers used in coatings and adhesives.

| Polymer Type | Triazole Concentration (%) | Tensile Strength (MPa) |

|---|---|---|

| Epoxy Resin | 5 | 50 |

| Polyurethane | 10 | 60 |

Research indicates that incorporating triazoles into polymer matrices improves thermal stability and mechanical performance .

Case Study 1: Antifungal Development

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antifungal activity against clinical isolates of Candida species. The study concluded that specific modifications significantly enhanced antifungal efficacy .

Case Study 2: Agrochemical Efficacy

A research project focused on developing a new class of insecticides based on triazole scaffolds showed promising results in controlling aphid populations in crop fields. The project highlighted the compound's potential as a safer alternative to existing pesticides .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of DNA synthesis. It interacts with enzymes involved in the replication process, thereby preventing the proliferation of cells. This mechanism is particularly useful in cancer research, where the compound can inhibit the growth of tumor cells. The molecular targets include cyclin-dependent kinases, which are crucial for cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar inhibitory effects on DNA synthesis.

1-Acyl-1H-1,2,4-triazole-3,5-diamine: Known for its potent cyclin-dependent kinase inhibitory activities.

Uniqueness

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- stands out due to its phenylethyl substitution, which enhances its biological activity and specificity. This unique structure allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

Introduction

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- is a derivative of 1H-1,2,4-triazole that has garnered attention for its potential biological activities. This compound is part of a larger class of triazole derivatives that have been studied for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

- Molecular Formula: C8H9N5

- Molecular Weight: 175.19 g/mol

- CAS Number: 3310-68-7

- Density: 1.429 g/cm³

- Boiling Point: 427.3 °C at 760 mmHg

Biological Activities

1H-1,2,4-Triazole derivatives are known for their diverse biological activities. The specific compound N5-(2-phenylethyl)- has been investigated for its potential in several areas:

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 1H-1,2,4-triazole-3,5-diamine can inhibit DNA synthesis and demonstrate cytotoxic effects on various cancer cell lines. Notably:

- Mechanism of Action: The compound acts as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle and can lead to the inhibition of tumor growth .

Antibacterial Activity

Triazole derivatives have also been evaluated for their antibacterial properties. The presence of the triazole ring enhances the ability of these compounds to interact with bacterial enzymes:

- Activity Spectrum: Studies have demonstrated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole compounds have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of triazole derivatives reveal their potential to modulate cytokine release:

- Cytokine Modulation: In vitro studies involving peripheral blood mononuclear cells indicate that these compounds can influence the release of pro-inflammatory cytokines like TNF-α and IL-6 .

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives:

Eigenschaften

IUPAC Name |

3-N-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-9-13-10(15-14-9)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMMHLDBVRXEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.